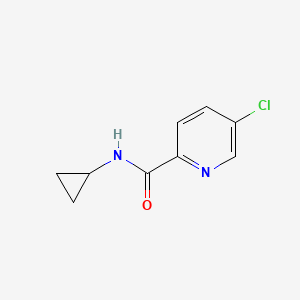

5-Chloro-N-cyclopropylpicolinamide

Description

Overview of Picolinamide (B142947) Derivatives in Medicinal and Agrochemical Chemistry

Picolinamide, a derivative of picolinic acid, constitutes a significant scaffold in the development of bioactive compounds across medicinal and agrochemical sectors. ontosight.ai These derivatives are characterized by a pyridine (B92270) ring with an amide group, a structure that allows for diverse chemical modifications and interactions with biological targets. ontosight.aicymitquimica.com

In medicinal chemistry, picolinamide derivatives have been investigated for a wide range of therapeutic applications. ontosight.ai Research has demonstrated their potential as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. nyu.edunih.gov Furthermore, certain picolinamide derivatives have shown promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as potent VEGFR-2 kinase inhibitors with anticancer properties. tandfonline.comnih.gov The versatility of the picolinamide structure allows for the synthesis of derivatives with antibacterial, antifungal, and anti-inflammatory effects. ontosight.ai

In the field of agrochemicals, picolinamide derivatives are recognized for their utility as fungicides and insecticides. google.comusx.edu.cn Some are known to target the cytochrome bc1 complex in fungi, a crucial component of the mitochondrial respiratory chain. acs.org The development of new picolinamide-based compounds is an active area of research aimed at protecting food crops from fungal diseases and insect pests. google.comresearcher.life For instance, isoxazoline (B3343090) cyclopropyl-picolinamide derivatives have been synthesized and shown to possess excellent insecticidal activity against various pests. usx.edu.cnacs.org

| Area of Application | Examples of Picolinamide Derivative Activity | Relevant Research Focus |

| Medicinal Chemistry | Inhibition of 11β-HSD1, Acetylcholinesterase (AChE), VEGFR-2 Kinase | Metabolic Syndrome, Alzheimer's Disease, Cancer |

| Agrochemical Chemistry | Fungicidal (cytochrome bc1 complex inhibition), Insecticidal | Crop Protection, Pest Management |

Significance of Cyclopropyl (B3062369) Groups in Bioactive Molecules

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif that imparts distinct and valuable properties to bioactive molecules. ontosight.aifiveable.me Its presence in a molecule can significantly influence its chemical and pharmacological characteristics. researchgate.net

One of the key features of the cyclopropyl group is its high ring strain, which results in enhanced reactivity and unique electronic properties, including partial double-bond character. fiveable.me This inherent strain makes cyclopropyl-containing compounds useful as synthetic intermediates. fiveable.me From a biological perspective, the cyclopropyl moiety is found in numerous natural products and pharmaceutical compounds with a wide array of activities, including antibacterial, antiviral, and anticancer effects. ontosight.aiunl.pt

In drug design, the incorporation of a cyclopropyl group can lead to several advantages:

Enhanced Potency and Target Binding: The conformational rigidity of the cyclopropyl ring can contribute to a more favorable entropic binding to biological targets. rsc.org It can also participate in hydrophobic and other non-covalent interactions within the active site of a protein. rsc.org

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase the half-life of a drug. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, permeability, and plasma clearance, which are critical pharmacokinetic parameters. fiveable.meresearchgate.net

| Property | Significance in Bioactive Molecules |

| Ring Strain | Increased reactivity, useful in synthesis. fiveable.me |

| Conformational Rigidity | Favorable entropic binding to targets. rsc.org |

| Strong C-H Bonds | Reduced susceptibility to oxidative metabolism, increased metabolic stability. hyphadiscovery.com |

| Unique Electronic Properties | Partial double-bond character, influences interactions. fiveable.me |

Contextualization of 5-Chloro-N-cyclopropylpicolinamide within Contemporary Chemical Biology

This compound integrates the picolinamide scaffold, known for its broad bioactivity, with the advantageous cyclopropyl moiety. This combination positions the molecule as a subject of interest in contemporary chemical biology, particularly in the search for new agrochemicals.

The structure suggests a molecule designed to leverage the properties of both its core components. The chlorinated picolinamide core is a common feature in many bioactive compounds, while the N-cyclopropyl group is known to enhance insecticidal efficacy and, in some cases, improve the safety profile concerning non-target organisms like bees. usx.edu.cnacs.org

Research on structurally related compounds, such as isoxazoline cyclopropyl-picolinamide derivatives, highlights the potential of this chemical class. usx.edu.cnacs.org Studies have shown that the cyclopropyl-picolinamide fragment can be crucial for biological activity. acs.org The investigation of such compounds contributes to the broader understanding of structure-activity relationships and the rational design of new, effective, and potentially safer insecticides. researchgate.net The synthesis and biological evaluation of molecules like this compound are therefore central to the ongoing efforts in agrochemical discovery. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-cyclopropylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIRTURNONXVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 5 Chloro N Cyclopropylpicolinamide

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 5-Chloro-N-cyclopropylpicolinamide and its flexibility. These studies are crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

The first step in a computational study of this compound would involve a systematic search for its most stable three-dimensional arrangements, known as conformers. This process begins with generating a variety of possible initial structures, particularly by rotating the single bonds, such as the bond connecting the cyclopropyl (B3062369) group and the amide nitrogen, and the bond between the carbonyl group and the picolinamide (B142947) ring.

These initial geometries would then be subjected to energy minimization using computational methods. This is an optimization process that adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. The result is the identification of one or more stable conformers. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, for instance, utilized quantum chemical calculations to establish predominant conformer proportions, a similar approach that would be valuable for understanding this compound.

A comprehensive conformational analysis would yield a potential energy surface, illustrating the energy of the molecule as a function of its geometry. The stable conformers would reside in the energy minima on this surface.

Table 1: Hypothetical Stable Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (trans) | 0.00 |

| 2 | ~60° (gauche) | 1.5 |

| 3 | ~-60° (gauche) | 1.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

To obtain accurate energies and geometries for the identified conformers, high-level quantum chemical calculations are necessary. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. For even greater accuracy, especially in capturing electron correlation effects, Møller-Plesset perturbation theory of the second order (MP2) could be employed.

These calculations would refine the geometries of the stable conformers and provide precise values for their relative energies. This information is critical for determining the population of each conformer at a given temperature, as the conformers will exist in a dynamic equilibrium.

Electronic Structure Analysis

Once the stable conformers are identified, a detailed analysis of their electronic structure can be performed. This reveals information about the molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich picolinamide ring and the amide group, while the LUMO might be distributed over the aromatic ring and the carbonyl group. An analysis of these orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for the Most Stable Conformer of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms of the picolinamide and amide groups, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amide N-H, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the electron density into one-center (lone pairs) and two-center (bonds) orbitals, which closely correspond to the familiar Lewis structure representation.

Table 3: Hypothetical NBO Analysis Data for Selected Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(carbonyl) | σ(N-C(cyclopropyl)) | 2.5 |

| LP(1) N(amide) | π(C=O) | 50.1 |

| π(C=C) (ring) | π*(C=N) (ring) | 15.8 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in predicting ligand-protein interactions and elucidating the structural basis of biological activity.

Ligand-Protein Interaction Prediction for Potential Biological Targets

While this compound itself has not been extensively docked in published studies, research on analogous structures points to several potential biological targets. The cyclopropyl-amide and picolinamide moieties are present in various biologically active agents, suggesting that this compound could interact with similar protein families.

One of the most prominent targets for related cyclopropyl carboxamides is cytochrome b , a critical component of the mitochondrial electron transport chain. deakin.edu.aunih.gov Studies on antimalarial cyclopropyl carboxamides have demonstrated their potent inhibitory activity by binding to the Qo or Qi sites of cytochrome b in Plasmodium falciparum. deakin.edu.auacs.org This interaction disrupts essential metabolic pathways in the parasite, highlighting cytochrome b as a primary hypothetical target for this compound's potential antiprotozoal activity. nih.govresearchgate.net

Another significant target class identified for picolinamide-containing structures is the gamma-aminobutyric acid (GABA) receptor . nih.gov A series of new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives have been developed as potent insecticides that act on insect GABA receptors. nih.govacs.orgacs.org Molecular docking studies suggest that the cyclopropyl-picolinamide fragment is crucial for this biological activity. nih.govscilit.com

Furthermore, picolinamide derivatives have been identified as inhibitors of the yeast protein Sec14p , a lipid-binding protein essential for membrane trafficking. nih.gov This suggests a potential antifungal application, where the compound could interfere with lipid metabolism and vesicular transport.

| Potential Biological Target | Organism/Domain | Evidence from Analogues | Potential Effect | Citation |

| Cytochrome b (Complex III) | Plasmodium falciparum | Cyclopropyl carboxamides show potent antimalarial activity by binding to the Qo/Qi sites. | Inhibition of mitochondrial respiration, antimalarial. | deakin.edu.aunih.govacs.org |

| GABA Receptor | Insects | Isoxazoline cyclopropyl-picolinamide derivatives are effective insecticides targeting this receptor. | Neurotoxicity, insecticidal. | nih.govacs.orgacs.org |

| Sec14p | Fungi (e.g., Yeast) | Picolinamide analogues inhibit the PtdIns-transfer activity of Sec14p. | Disruption of lipid metabolism, antifungal. | nih.gov |

| VEGFR-2 | Human | Picolinamide derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. | Anti-angiogenic, anticancer. | nih.gov |

Binding Site Analysis and Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specific interactions within the binding site of a target protein are critical for a ligand's affinity and selectivity. Analysis of docking studies on analogous compounds provides a template for understanding how this compound might bind.

In the context of the P. falciparum cytochrome b Qo binding site, decoquinate-resistant parasite lines with mutations in helix C (e.g., A122T and Y126C) have been studied. acs.org Docking simulations revealed that inhibitors can adopt distinct binding modes within this ubiquinol-binding pocket. acs.org For cyclopropylamide analogues, it is hypothesized that the amide group can form crucial hydrogen bonds with key residues, while the cyclopropyl and chloro-picolinyl moieties engage in hydrophobic and van der Waals interactions within the pocket.

For insect GABA receptors, molecular docking of isoxazoline-picolinamide insecticides has shown that hydrophobic effects and hydrogen bond interactions are vital for binding. acs.org The picolinamide portion often forms hydrogen bonds with polar residues, while the lipophilic parts of the molecule fit into hydrophobic pockets of the receptor's transmembrane domain.

Similarly, in the yeast Sec14p protein, the co-crystal structure with a picolinamide inhibitor showed the ligand occupying the lipid-binding pocket. nih.gov The binding is stabilized by a network of van der Waals interactions and specific hydrogen bonds, with the picolinamide's nitrogen atom and carbonyl group being key interaction points. nih.gov

| Target Protein | Analogue Class | Key Interacting Residues (Hypothetical/Observed in Analogues) | Interaction Type | Citation |

| P. falciparum Cytochrome b | Cyclopropyl carboxamides | Residues in the Qo/Qi binding pockets (e.g., A122, Y126) | Hydrogen bonding, Hydrophobic interactions | acs.org |

| Insect GABA Receptor | Isoxazoline cyclopropyl-picolinamides | Not specified, but general interactions noted | Hydrogen bonding, Hydrophobic interactions | acs.org |

| Yeast Sec14p | Picolinamides | Residues within the lipid binding pocket | Hydrogen bonding, Van der Waals forces | nih.gov |

| Acetylcholinesterase (AChE) | Human | Catalytic and peripheral anionic sites | Hydrogen bonding, π-π stacking | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure of compounds to their biological activity. These models are essential for predicting the activity of new compounds and for guiding the design of more potent analogues.

Development of Predictive Models for Analogues

The development of predictive models for analogues of this compound has been successfully demonstrated in the context of insecticides. acs.org For a series of novel isoxazoline derivatives, a three-dimensional QSAR (3D-QSAR) model was established to guide structural optimization. acs.orgresearchgate.net Such models use computed steric and electrostatic fields around aligned molecules to correlate with their biological activity (e.g., LC50 values). The resulting contour maps from the 3D-QSAR analysis highlight regions where modifications to the molecule would likely increase or decrease activity.

In antimalarial research, extensive structure-activity relationship (SAR) studies on cyclopropyl carboxamides have laid the groundwork for future QSAR models. deakin.edu.aunih.gov These studies systematically modify each part of the molecule—the cyclopropylamide core, the central linker, and the aromatic rings—and measure the resulting change in antiplasmodial potency. deakin.edu.au This data is ideal for developing robust QSAR models that can predict the efficacy of new, unsynthesized analogues like this compound.

Identification of Key Structural Descriptors

Structural descriptors are calculated properties of a molecule that encode its physicochemical and topological features. Identifying key descriptors is fundamental to understanding what drives biological activity.

From SAR studies on antimalarial cyclopropyl carboxamides, several key structural features have been identified: deakin.edu.aunih.gov

The N-cyclopropyl Group: This group is often optimal for activity. Replacing it with smaller groups like methyl or larger groups like cyclopentyl can lead to a significant loss in potency. deakin.edu.au

The Amide Linker: The integrity of the carboxamide linker is crucial. N-methylation of the amide, for instance, can abolish activity. deakin.edu.au

The Aromatic Ring System: The nature and substitution pattern on the aromatic rings heavily influence activity. In picolinamides, the position of the nitrogen atom is critical. For the this compound, the chlorine at the 5-position and the pyridine (B92270) nitrogen at the 1-position are key descriptors that would strongly influence properties like dipole moment, hydrogen bonding potential, and interaction with target site residues.

In the insecticide domain, quantum chemical calculations combined with docking have suggested that the entire cyclopropyl-picolinamide fragment acts as a crucial pharmacophore for both high insecticidal activity and lower toxicity to non-target organisms like bees. nih.govacs.org

| Structural Moiety/Descriptor | Modification | Impact on Activity (in Analogues) | Inferred Importance | Citation |

| N-Cyclopropyl Group | Replacement with methyl, ethyl, or isopropyl | 3 to 7-fold loss in antimalarial activity. | Optimal steric and electronic properties for target binding. | deakin.edu.au |

| N-Cyclopropyl Group | Expansion to cyclobutyl or cyclopentyl | 4 to 12-fold loss in antimalarial activity. | Confirms the specific size requirement of the cyclopropyl ring. | deakin.edu.au |

| Amide Linker | N-Methylation | Complete loss of antimalarial activity. | The amide N-H is likely a critical hydrogen bond donor. | deakin.edu.au |

| Pyridine Ring | Chlorine at 5-position | Influences electronic distribution and potential halogen bonding. | Key for modulating pKa and interaction profile. | deakin.edu.aunih.gov |

Reaction Mechanism Studies of Chemical Transformations

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, helping to optimize conditions and predict outcomes. While specific mechanistic studies on the synthesis of this compound are not published, research into the formation of related picolinamides provides a strong basis for theoretical investigation.

One relevant area is the synthesis of picolinamides via the Ritter reaction , where 2-cyanopyridine (B140075) reacts with various alcohols. researchgate.net Computational studies could model the reaction pathway, including the formation of nitrilium ion intermediates and subsequent nucleophilic attack by the alcohol, to determine activation energies and transition state geometries.

Another powerful method for forming related structures involves transition metal-catalyzed C-H activation. Plausible mechanisms for cobalt-catalyzed synthesis of heterocycles using a picolinamide directing group have been proposed. chim.it These cycles typically involve coordination of the metal to the picolinamide nitrogen and amide oxygen, followed by C-H activation, insertion of a coupling partner (like an alkyne), and reductive elimination. chim.it Quantum-chemical calculations could be used to model the energetics of each step in the catalytic cycle for a substrate like this compound, providing insights into reaction efficiency and selectivity.

Furthermore, palladium-catalyzed reactions are common. A study on a Pd(TFA)2-promoted cascade reaction of picolinamide with aldehydes to form oxazoles used 18O labeling studies to probe the mechanism, revealing a pathway distinct from classical syntheses. rsc.org Theoretical modeling of such complex cascade reactions is essential to understand the intricate bond-forming sequences.

Structure Activity Relationship Sar Investigations of 5 Chloro N Cyclopropylpicolinamide Analogues

Impact of the Picolinamide (B142947) Core on Biological Activity

The picolinamide scaffold, a derivative of picolinic acid, is a crucial component that imparts significant biological activity to a wide range of compounds. ontosight.ainih.gov This heterocyclic amide is found in various molecules with applications as fungicides, herbicides, and even in medicinal chemistry as potential treatments for a variety of diseases. ontosight.aiscialert.netarabjchem.org The arrangement of the nitrogen atom in the pyridine (B92270) ring and the amide group in the picolinamide structure allows for specific interactions with biological targets, often through hydrogen bonding and π-π stacking. dovepress.com

Picolinamide-based fungicides, for instance, have been successfully developed and commercialized. nih.gov One such example is fenpicoxamid, a fungicide that targets the mitochondrial complex III in fungi, thereby inhibiting their respiration. nih.govmdpi.com Another picolinamide fungicide, florylpicoxamid, also demonstrates broad-spectrum activity against various plant pathogenic fungi. mdpi.comnih.gov The picolinamide core in these molecules is essential for their fungicidal action. nih.gov

The versatility of the picolinamide core is further highlighted by its use in palladium-catalyzed chemical reactions to synthesize complex heterocyclic structures like pyrrolidines, which are valuable in medicinal chemistry. nih.gov The specific stereochemistry and electronic properties of the picolinamide moiety are critical for its function as a directing group in these synthetic transformations. nih.gov

Research has also explored the modification of the picolinamide core itself. For example, moving from a benzamide (B126) core to a picolinamide core in certain modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu₅) resulted in a decrease in potency; however, substitution at the 6-position of the picolinamide ring with a methyl group improved the potency. acs.orgnih.gov This demonstrates that while the core is fundamental, its activity can be finely tuned by substitutions on the pyridine ring.

Influence of the 5-Chloro Substitution on Ligand-Target Interactions

The presence of a chlorine atom at the 5-position of the picolinamide ring has a marked influence on the biological activity and ligand-target interactions of these compounds. Halogen substitutions, in general, are a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of picolinamide-based fungicides, chloro-substituted derivatives have shown significant antifungal activity. scialert.net Studies on a series of picolinamide derivatives revealed that those with chloro substitutions were particularly effective against the soil-borne pathogen Rhizoctonia solani. scialert.net Specifically, N-phenyl-(3-chloro)-imino-picolinamide and N-phenyl-(2-chloro)-imino-picolinamide exhibited high levels of fungal growth inhibition. scialert.net This suggests that the position and nature of the halogen substituent are critical for potent antifungal activity.

The 5-chloro substitution can directly participate in binding to the target protein. The chlorine atom can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding pocket, thereby enhancing the affinity of the ligand for its target. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the pyridine ring, which can in turn affect other non-covalent interactions, such as π-π stacking and hydrogen bonding, with the target.

Role of the N-Cyclopropyl Moiety in Potency and Selectivity

The N-cyclopropyl group is a key structural feature in 5-Chloro-N-cyclopropylpicolinamide that significantly contributes to its potency and selectivity. The unique conformational and electronic properties of the cyclopropyl (B3062369) ring play a crucial role in its interaction with biological targets. unl.ptresearchgate.netnih.gov

Conformational Effects of the Cyclopropyl Group

The cyclopropyl group is a small, rigid ring system that can lock the conformation of a molecule into a bioactive form. unl.pt This conformational rigidity reduces the entropic penalty upon binding to a target protein, which can lead to a more favorable binding affinity. nih.govrsc.orgacs.org The constrained nature of the cyclopropyl ring can also influence the orientation of adjacent functional groups, positioning them optimally for interaction with the binding site. unl.pt Studies on formyl tripeptides have shown that the presence of a cyclopropyl group can induce a higher percentage of a specific conformer (the E conformation), which was implicated in more effective peptide-receptor interactions. nih.gov The presence of a spirocyclic cyclopropane (B1198618) adjacent to a six-membered ring can even alter the conformational preference for equatorial substitution to an axial one. rsc.org

Contribution of Cyclopropyl to Binding Affinity and Specificity

The cyclopropyl ring is also known to enhance metabolic stability, a desirable property in drug candidates. unl.ptresearchgate.netnih.gov This increased stability can lead to a longer duration of action and an improved pharmacokinetic profile. Furthermore, the cyclopropyl moiety can improve potency and reduce off-target effects. researchgate.netnih.govacs.org

In the context of antimalarial compounds targeting cytochrome b, the N-cyclopropyl carboxamide moiety was found to be optimal for activity. nih.gov Replacement of the cyclopropyl group with other alkyl or aryl groups generally led to a decrease in potency. nih.gov Similarly, in the development of inhibitors for salt-inducible kinases (SIKs), compounds with a cyclopropyl amide displayed significant potency. nih.gov

Exploration of Substituent Effects on the Pyridine and Amide Moieties

The biological activity of this compound analogues can be further modulated by introducing various substituents on the pyridine ring and modifying the amide linkage.

Substitutions on the pyridine ring can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target. For example, in a series of picolinamide-based negative allosteric modulators of mGlu₅, the introduction of a 6-methyl group on the picolinamide core enhanced potency. acs.orgnih.gov Conversely, replacing the 6-methyl group with a difluoromethyl group led to a decrease in potency, indicating a low tolerance for certain modifications at that position. acs.orgnih.gov In the context of fungicides, hydroxy substitutions on a phenyl ring attached to the picolinamide showed selective activity against Sclerotium rolfsii, with the position of the hydroxyl group being critical for activity. scialert.net

Modifications to the amide moiety can also have a profound effect on activity. The rotational barrier around the amide C-N bond in picolinamide is substantially different from that in its regioisomer, nicotinamide (B372718), due to differences in steric interactions and intramolecular hydrogen bonding. researchgate.net In iridium catalysts for formic acid dehydrogenation, the substituents on the amide nitrogen of picolinamide ligands strongly affected the catalytic activity and pH dependence. osti.gov For instance, an N-phenyl substituent significantly improved both activity and stability. osti.gov

Comparative SAR Analysis with Other Amide Classes (e.g., Benzamides, Isoxazolines)

A comparative analysis of the structure-activity relationships of picolinamides with other amide-containing classes of compounds, such as benzamides and isoxazolines, provides valuable insights into the specific contributions of the picolinamide scaffold.

In the development of mGlu₅ negative allosteric modulators, researchers initially focused on a benzamide core before exploring picolinamide analogues. acs.orgnih.gov Moving from a 3-fluorophenyl benzamide to an unsubstituted picolinamide resulted in an 8-fold reduction in potency. acs.orgnih.gov However, the SAR established in the benzamide series often translated to the picolinamides, with similar substitutions leading to enhanced potency in both series. acs.orgnih.gov

Isoxazolines are another important class of insecticides that, like some picolinamides, can act on γ-aminobutyric acid (GABA) gated chloride channels. researchgate.net The development of isoxazoline (B3343090) insecticides has been a major focus in recent years due to their novel mode of action and high efficacy. researchgate.netresearchgate.net A scaffold-hopping strategy, using the isoxazoline insecticide fluralaner (B1663891) as a template, has led to the design of new derivatives with potent insecticidal activity. researchgate.net Recently, novel isoxazoline cyclopropyl-picolinamide derivatives have been synthesized and shown to possess high insecticidal activities, demonstrating the potential of combining these two pharmacophores. researchgate.net

The trend in insecticide development has been shifting from older classes like organophosphates and carbamates towards newer classes such as nicotinic and diamide (B1670390) insecticides. jst.go.jpjst.go.jp Picolinamides and isoxazolines represent some of the more recent innovations in this field, offering new modes of action to combat insecticide resistance. researchgate.netresearchgate.netjst.go.jp

Mechanistic Studies on Biological Interactions

Identification of Molecular Targets and Binding Modes

The precise insecticidal action of 5-Chloro-N-cyclopropylpicolinamide and its analogs is determined by their interaction with specific molecular targets. The primary target identified for this class of compounds is the insect GABA receptor. researchgate.net The identification of binding modes is often achieved through computational methods like molecular docking studies, which simulate the interaction between a ligand and its target protein at the atomic level. nih.govsemanticscholar.orgijlpr.com

These studies help to elucidate the orientation of the compound within the receptor's binding pocket and the nature of the forces that stabilize the complex. semanticscholar.org For a related cyclopropyl-picolinamide derivative, molecular docking assays were instrumental in illustrating its mode of action with the GABA receptor, confirming it as a viable molecular target. researchgate.net

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

In the context of picolinamide (B142947) derivatives, molecular docking studies have revealed the importance of these interactions. For example, in many 1,3,4-oxadiazole (B1194373) derivatives containing an amide group, the amide was oriented to form hydrogen bonds with key residues like Met769 in the active site of the epidermal growth factor receptor tyrosine kinase. nih.gov While specific studies on this compound are not detailed, the analysis of its analogs suggests that the picolinamide scaffold is capable of forming significant hydrogen bonds and hydrophobic interactions within the binding pocket of the GABA receptor. researchgate.net

Conformational Changes Induced by Ligand Binding

The binding of a ligand to its receptor is a dynamic process that can involve conformational changes in both the ligand and the protein. plos.org These structural rearrangements are often essential for the biological function and can be described by models such as the "induced fit" hypothesis, where the binding of the ligand induces a conformational change in the receptor to achieve a better fit. plos.org

These conformational changes are critical for the allosteric modulation of receptor function. In the case of GABA receptors, the binding of an antagonist like a picolinamide derivative would stabilize a conformation of the receptor that is non-conductive to chloride ions, effectively blocking its function. While direct experimental data on the specific conformational changes induced by this compound is limited, the established mechanism of action for GABA receptor antagonists strongly implies that such changes are a key feature of its insecticidal activity. epa.govresearchgate.net

Advanced Derivatization and Scaffold Modification Strategies for Picolinamide Based Compounds

Systematic Synthetic Diversification of the Picolinamide (B142947) Scaffold

Systematic synthetic diversification of the picolinamide scaffold is a fundamental strategy to establish a comprehensive structure-activity relationship (SAR). This involves the methodical synthesis of analogues where different positions of the 5-Chloro-N-cyclopropylpicolinamide molecule are modified. The primary points of diversification are the picolinamide ring, the cyclopropyl (B3062369) group, and the amide linker.

Two general synthetic routes can be envisioned for the creation of a library of this compound derivatives. The first pathway involves the reductive amination of an aryl aldehyde with a primary amine to form a secondary amine, which is then coupled with a carboxylic acid. An alternative approach is the acylation of an amidoxime. nih.gov

Key modifications to the picolinamide scaffold include:

Substitution on the Picolinamide Ring: Introduction of different substituents at various positions of the pyridine (B92270) ring can modulate the electronic and steric properties of the molecule. For instance, the chlorine atom at the 5-position can be replaced with other halogens (F, Br, I), alkyl groups, or electron-withdrawing/donating groups to fine-tune the biological activity.

Modification of the N-substituent: The cyclopropyl group is a crucial moiety for the activity of several bioactive compounds. nih.gov Its rigid structure helps in proper orientation of the molecule within the binding site of the target protein. Expansion of the cyclopropyl ring to cyclobutyl or cyclopentyl, or its replacement with other small alkyl or aryl groups, can provide valuable SAR data. nih.gov For example, in a series of cyclopropyl carboxamides, expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl resulted in a 4-fold and 12-fold loss in activity, respectively. nih.gov

Alterations of the Amide Linker: The amide bond can be modified to explore different chemical properties and metabolic stabilities. This can include N-methylation of the amide nitrogen or its replacement with other functionalities. nih.gov

The following table illustrates the impact of such modifications on the activity of a related series of cyclopropyl carboxamides targeting the cytochrome b protein in Plasmodium falciparum.

| Compound ID | R Group (N-substituent) | Pf 3D7 EC50 (μM) | HepG2 CC50 (μM) |

| 17 | cyclopropyl | 0.14 | >40 |

| 19 | methyl | 2.6 | >40 |

| 20 | ethyl | 0.70 | >40 |

| 21 | isopropyl | 0.16 | >40 |

| Data sourced from a study on cyclopropyl carboxamides targeting cytochrome b. nih.gov |

Bioisosteric Replacement Approaches for Improved Properties

Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. researchgate.net For this compound, several bioisosteric replacements can be considered:

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocyclic rings such as pyrimidine (B1678525), pyridazine (B1198779), or pyrazine. researchgate.net This can lead to improved properties or novel intellectual property positions. For instance, in the development of the insecticide dimpropyridaz (B6598564), the replacement of a pyridine ring with a pyridazine resulted in consistent whitefly activity. researchgate.net

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Its replacement with more stable bioisosteres like a 1,2,4-oxadiazole (B8745197) or a ketone can enhance metabolic stability.

Chlorine Atom Bioisosteres: The chlorine atom at the 5-position can be replaced with other groups of similar size and electronegativity, such as a trifluoromethyl (CF3) group. This can influence the lipophilicity and metabolic stability of the compound.

The table below shows examples of bioisosteric replacements for the pyridazine moiety in an insecticide analog, demonstrating the impact on activity against the green peach aphid (Myzus persicae).

| Compound | Moiety | Activity vs. M. persicae (LC50, mg/L) |

| 155 | Pyridazine | 0.78 |

| 156 | Pyrimidine | >200 |

| 157 | Pyrazine | >200 |

| 158 | Pyridine | >200 |

| Data sourced from a study on dimpropyridaz analogs. researchgate.net |

Scaffold Hopping in the Discovery of New Picolinamide Analogues

Scaffold hopping is a more drastic approach where the central picolinamide core of this compound is replaced by a structurally different scaffold, while maintaining the key pharmacophoric features required for biological activity. researchgate.netbiosolveit.de This strategy is employed to discover novel chemotypes with improved properties or to circumvent existing patents. biosolveit.de

Computational methods, such as virtual screening and shape similarity searches, can be utilized to identify potential new scaffolds. biosolveit.de For example, a known binder's pharmacophore can be used to screen libraries of compounds for molecules that, despite having a different core structure, present the same key interaction points.

In a study aimed at discovering new insecticides, a scaffold-hopping strategy was used, starting from the pesticide fluralaner (B1663891), to design novel isoxazoline (B3343090) derivatives that also incorporate a cyclopropyl-picolinamide-like fragment. researchgate.net This led to the discovery of compounds with high insecticidal activities. researchgate.net Another example is the discovery of aryl-pyridopyrimidinones as potent anticancer agents through a scaffold-hopping approach from bioactive flavonoids. nih.gov

Introduction of Novel Pharmacophores and Functional Groups

The introduction of novel pharmacophores and functional groups onto the this compound scaffold can lead to compounds with new or enhanced biological activities. This can involve appending moieties known to interact with specific targets or to improve the ADME (absorption, distribution, metabolism, and excretion) properties of the molecule.

For instance, incorporating a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety into a pyrimidin-4-amine scaffold has been shown to result in compounds with excellent insecticidal and fungicidal activity. acs.orgconsensus.app Similarly, the introduction of a urea (B33335) pharmacophore into pyrimidine derivatives has been explored for insecticidal activity against Aedes aegypti. ijlpr.com

The strategic placement of functional groups can also be guided by the desire to modulate the compound's physicochemical properties. For example, the introduction of polar groups can increase aqueous solubility, while the addition of lipophilic groups can enhance membrane permeability.

An example of introducing a novel pharmacophore is the synthesis of nicotinamide (B372718) derivatives incorporating an N-(arylmethoxy) group, which has been shown to yield compounds with significant herbicidal activity. researchgate.net

Advanced Analytical Methodologies in Picolinamide Research

Chromatographic Purification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):There are no available GC-MS methods or analytical results for 5-Chloro-N-cyclopropylpicolinamide.

Without access to primary research data, generating an article that meets the requirements of being scientifically accurate and based on detailed research findings is not feasible. Any attempt to provide such data would be speculative and would not adhere to the required standards of scientific integrity.

Crystallographic Analysis for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the detailed atomic and molecular structure of a crystalline material. The process involves irradiating a single crystal of a compound with an X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, and from this, the precise location of each atom can be determined.

This methodology yields fundamental crystallographic data, which is typically presented in a standardized format as shown in the hypothetical table below. This data allows for the unambiguous determination of the molecular structure and the packing of molecules within the crystal.

Interactive Table: Hypothetical Crystallographic Data for a Picolinamide (B142947) Derivative

| Parameter | Value (Hypothetical) | Description |

| Chemical Formula | C₉H₉ClN₂O | The elemental composition of the molecule. |

| Formula Weight | 196.63 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 109.45 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1032.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.265 | The theoretical density of the crystal. |

Note: The data presented in this table is hypothetical and serves as an example of the information obtained from a single-crystal X-ray diffraction experiment.

The data obtained from single-crystal X-ray diffraction is essential for the conformational analysis of a molecule in its solid state. This analysis focuses on the spatial arrangement of atoms, particularly the torsion angles between different parts of the molecule. For a compound like this compound, key conformational features would include the planarity of the picolinamide ring and the orientation of the cyclopropyl (B3062369) group relative to the amide linkage.

The conformation of a molecule in the solid state is influenced by intramolecular forces (such as steric and electronic effects) and intermolecular interactions (such as hydrogen bonding and van der Waals forces) within the crystal lattice. Understanding these conformations is critical as they can impact the molecule's physical properties, such as solubility and stability, as well as its biological activity.

Interactive Table: Hypothetical Torsion Angles for this compound

| Torsion Angle | Atoms Involved | Angle (°) (Hypothetical) | Description |

| ω (Amide Bond) | C(pyridine)-C(carbonyl)-N-C(cyclopropyl) | 178.5 | Describes the planarity of the amide bond; a value near 180° indicates a trans conformation. |

| τ₁ (Pyridine-Amide) | N(pyridine)-C(pyridine)-C(carbonyl)-N | -15.2 | Describes the rotation of the amide group relative to the picolinamide ring. |

| τ₂ (Amide-Cyclopropyl) | C(carbonyl)-N-C(cyclopropyl)-C(ring) | 65.8 | Describes the orientation of the cyclopropyl group relative to the amide plane. |

Note: The data presented in this table is hypothetical and illustrates the type of information derived from crystallographic data for conformational analysis.

Future Research Perspectives and Emerging Areas

Rational Design of Next-Generation 5-Chloro-N-cyclopropylpicolinamide Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery. This approach relies on a detailed understanding of the structure-activity relationships (SAR) to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles. For this compound, future research will likely focus on systematic modifications of its core structure.

Key areas for modification include:

The Picolinamide (B142947) Core: Alterations to the pyridine (B92270) ring, such as the introduction of different substituents, can influence the compound's electronic properties and binding interactions with target proteins.

The Cyclopropyl (B3062369) Group: This moiety is often crucial for fitting into specific hydrophobic pockets of a target enzyme or receptor. Exploring variations in the size and nature of this group could lead to enhanced binding affinity.

The Chlorine Atom: Halogen atoms can participate in halogen bonding and other key interactions. Replacing the chlorine with other halogens or functional groups may fine-tune the compound's activity.

Research into related picolinamide structures has demonstrated the success of this approach. For instance, the optimization of picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) led to the discovery of highly potent and selective compounds with excellent oral availability and efficacy in animal models of metabolic disease. nih.gov Similarly, SAR studies on diphenylpyrimidine–diamine derivatives have yielded potent Axl kinase inhibitors for cancer therapy. nih.gov These examples underscore the power of rational design in transforming a lead compound into a viable drug candidate.

Exploration of New Biological Pathways and Therapeutic Applications

While the initial development of a compound may focus on a specific biological target, the picolinamide scaffold is known for its diverse range of biological activities, suggesting that this compound and its analogues could have applications beyond their original intended use. ontosight.aiontosight.ai Future research will undoubtedly delve into new biological pathways and therapeutic areas.

Potential new applications could include:

Oncology: Picolinamide-based compounds have shown promise as inhibitors of key cancer-related targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and the WDR5-MLL1 protein-protein interaction, which is implicated in leukemia. rsc.orgdovepress.comnih.gov The development of picolinamide derivatives as anticancer agents is an active area of research. mdpi.com

Infectious Diseases: The picolinamide scaffold has been identified in compounds with antifungal properties. nih.gov Specifically, some picolinamides have been found to target Sec14p, a key protein in fungi, opening avenues for the development of novel antifungal agents. nih.gov

Metabolic Disorders: As demonstrated by the discovery of potent 11β-HSD1 inhibitors, picolinamide derivatives can effectively modulate metabolic pathways, suggesting potential applications in treating conditions like diabetes and hyperlipidemia. nih.gov

Neurological and Inflammatory Conditions: Given the broad biological activity of picolinamides and related indole (B1671886) derivatives, which have been explored for anti-inflammatory and neuroprotective effects, future studies may uncover roles for this compound analogues in these areas. ontosight.ai

The insecticidal potential of related structures, such as isoxazoline (B3343090) cyclopropyl-picolinamide derivatives, also points to the chemical versatility of this compound class in fields beyond human therapeutics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI/ML include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and prioritize promising new targets for which picolinamide analogues could be designed. researchgate.net

High-Throughput Virtual Screening: ML models can rapidly screen virtual libraries of millions of compounds to identify those most likely to be active against a specific target, significantly reducing the time and cost of initial hit identification. nih.gov

Generative Chemistry: AI can design entirely new molecules with desired properties from scratch. These generative models can explore a vast chemical space to propose novel picolinamide analogues that may not be conceived through traditional medicinal chemistry approaches. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its success. ML models can be trained to predict these properties with increasing accuracy, helping to de-risk candidates early in the discovery process. nih.gov

Structure-Based Drug Design: AI can enhance structure-based design by more accurately predicting how a ligand will bind to its target protein, facilitating the rational design of more potent and selective inhibitors. nih.gov

The use of AI and ML has already shown promising results in facilitating drug discovery for various diseases and can help researchers select the best molecules for further testing and development. wiley.com

Development of Novel Synthetic Methodologies for Complex Picolinamide Structures

As the design of next-generation analogues leads to more structurally complex molecules, the development of novel and efficient synthetic methodologies becomes paramount. The ability to synthesize complex picolinamide structures is essential for exploring a wider chemical space and for the large-scale production of promising drug candidates.

Future research in this area will likely focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more efficient way to build complex molecules by avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed direct alkenylation strategies, for example, have been developed to create novel cyclopropyl-fused azacycles. acs.org

Multi-component Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, improving efficiency and reducing waste.

Flow Chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Catalysis: The development of new catalysts, such as those based on palladium or other transition metals, can enable previously challenging chemical transformations and facilitate the synthesis of complex heterocyclic systems. nih.govmdpi.com

The synthesis of α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands and tetracoordinated organoboron complexes supported by picolinamide highlights the ongoing innovation in creating complex structures based on the picolinamide core. bohrium.comfrontiersin.org

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters affect reaction yield?

- Synthesis typically involves: (i) Chlorination of a picolinic acid derivative using reagents like PCl₅ or SOCl₂. (ii) Amidation with cyclopropylamine under coupling agents (e.g., EDC/HOBt). Key parameters include solvent polarity (e.g., DMF for amidation), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing purity and confirming the structure of this compound?

- HPLC (reverse-phase C18 column, acetonitrile/water gradient) ensures purity (>95%). HRMS and ¹H/¹³C NMR (DMSO-d₆) confirm molecular weight and substituent positions. FT-IR verifies amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the amidation step in the synthesis of this compound?

- Use a Dean-Stark trap to remove water and shift equilibrium toward amide formation. Employ Schlenk techniques to exclude oxygen, reducing oxidation byproducts. Kinetic studies (via in situ FT-IR) can identify optimal reaction times (typically 12–24 hrs). Side products like N-acylurea are mitigated by using HOBt as an additive .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- (i) Validate in vitro assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., known kinase inhibitors). (ii) Address in vivo bioavailability issues via pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes). (iii) Use SAR analysis to correlate structural modifications (e.g., cyclopropyl vs. isopropyl groups) with activity discrepancies .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Parameters include:

- Protonation states adjusted to physiological pH (e.g., amide deprotonation).

- Binding free energy calculations (MM/PBSA) to predict ΔG.

Validate predictions with SPR or ITC experimental binding data .

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Conduct accelerated stability studies in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via LC-MS over 24–72 hrs. Identify metabolites (e.g., hydrolyzed amide) and correlate with structural lability. Use Arrhenius plots to extrapolate shelf-life .

Data Presentation and Analysis

-

Table 1: Representative Synthetic Yields Under Varied Conditions

Solvent Temp (°C) Coupling Agent Yield (%) DMF 25 EDC/HOBt 78 THF 0 DCC 52 CH₂Cl₂ 15 EDCl 65 Data sourced from multi-step optimization trials -

Figure 1: Proposed binding mode of this compound with a kinase active site (MD simulation snapshot). Key interactions: H-bond with backbone NH (Val 123), hydrophobic contact with cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.